Albizziin

Vue d'ensemble

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L-Albizziine peut être synthétisée par plusieurs méthodes. Une approche courante implique la réaction de la L-sérine avec de l'urée dans des conditions spécifiques pour former la L-bêta-uréidoalanine . La réaction nécessite généralement un catalyseur et une température contrôlée pour garantir l'obtention du produit souhaité.

Méthodes de production industrielle

La production industrielle de L-Albizziine implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser le rendement et la pureté. Le processus comprend souvent des étapes de purification telles que la cristallisation et la chromatographie pour isoler le composé .

Analyse Des Réactions Chimiques

Types de réactions

L-Albizziine subit diverses réactions chimiques, notamment :

Oxydation : L-Albizziine peut être oxydée pour former différents produits en fonction de l'agent oxydant utilisé.

Réduction : Les réactions de réduction peuvent convertir la L-Albizziine en d'autres dérivés d'acides aminés.

Substitution : L-Albizziine peut participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courantes

Les réactifs courants utilisés dans les réactions impliquant la L-Albizziine comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution .

Principaux produits formés

Les principaux produits formés à partir de réactions impliquant la L-Albizziine dépendent des conditions réactionnelles spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire différents dérivés d'acides aminés, tandis que la réduction peut produire des acides aminés plus simples .

Applications de la recherche scientifique

L-Albizziine a un large éventail d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme réactif dans diverses réactions chimiques et études impliquant des acides aminés.

Médecine : Investigated for its potential therapeutic applications due to its inhibitory effects on specific enzymes.

Mécanisme d'action

L-Albizziine exerce ses effets en inhibant l'activité de la glutamase et de la glutaminyl-tRNA synthétase. Il entre en compétition avec les substrats naturels pour la liaison à ces enzymes, réduisant ainsi leur activité . Cette inhibition peut affecter diverses voies métaboliques et processus cellulaires, faisant de la L-Albizziine un outil précieux pour étudier la fonction et la régulation des enzymes .

Applications De Recherche Scientifique

Cancer Research Applications

Inhibition of Asparagine Synthetase

One of the most prominent applications of albizziin is its role as an inhibitor of asparagine synthetase, an enzyme crucial for synthesizing asparagine. Asparagine is vital for the growth and survival of many cancer cells. Research has demonstrated that this compound can effectively deplete asparagine levels in cancer cells, leading to apoptosis (programmed cell death) in these cells. This property positions this compound as a potential anti-cancer agent, either used alone or in combination with other therapies .

Case Study: Colorectal Cancer

A study investigated the effects of this compound on human colorectal cancer cells (SW48 KRAS MT). The results indicated that this compound significantly inhibited cell proliferation and increased caspase-3 activity, suggesting enhanced apoptosis. This highlights its potential as a therapeutic agent in treating colorectal cancer .

Neuropharmacological Applications

Glutamase Inhibition

This compound also functions as a glutamase inhibitor, which is critical for regulating glutamate levels in the brain and other tissues. Elevated glutamate levels are often associated with neurodegenerative diseases and excitotoxicity. By inhibiting glutamase, this compound may offer therapeutic benefits for conditions such as epilepsy and Alzheimer's disease .

Enzyme Interaction Studies

Binding Properties

Research has shown that this compound can bind covalently to various enzymes involved in amino acid metabolism. This unique interaction profile suggests its potential use as a model compound for developing new enzyme inhibitors targeting similar metabolic pathways .

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and biological activities of this compound compared to related compounds:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Glutamine | High | Precursor for neurotransmitters | Natural amino acid, widely available |

| Asparagine | Moderate | Amino acid involved in protein synthesis | Less inhibitory activity compared to this compound |

| L-Aspartic Acid | Moderate | Neurotransmitter | Functions primarily as an excitatory neurotransmitter |

| L-Serine | Low | Precursor for neurotransmitters | Different metabolic pathways |

This compound's distinct combination of amino and ureido groups differentiates it from these compounds, particularly in its specific inhibitory action on glutamase and potential therapeutic applications .

Mécanisme D'action

L-Albizziin exerts its effects by inhibiting the activity of glutamase and glutaminyl-tRNA synthetase. It competes with natural substrates for binding to these enzymes, thereby reducing their activity . This inhibition can affect various metabolic pathways and cellular processes, making L-Albizziin a valuable tool for studying enzyme function and regulation .

Comparaison Avec Des Composés Similaires

L-Albizziine est unique par rapport aux autres composés similaires en raison de ses effets inhibiteurs spécifiques sur la glutamase et la glutaminyl-tRNA synthétase. Des composés similaires incluent :

S-carbamyl-L-cystéine : Another amino acid derivative with inhibitory effects on specific enzymes.

O-carbamyl-L-sérine : Similar in structure and function to L-Albizziin, used in enzyme inhibition studies.

Ces composés partagent certaines propriétés avec la L-Albizziine mais diffèrent dans leurs cibles spécifiques et leurs mécanismes d'action, soulignant le caractère unique de la L-Albizziine dans la recherche scientifique .

Activité Biologique

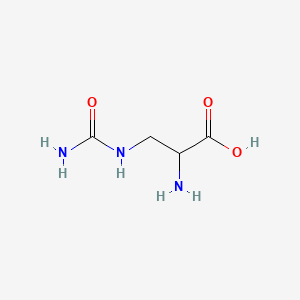

Albizziin, chemically known as L-Albizziin or L(-)-2-amino-3-ureidopropionic acid, is a naturally occurring non-protein amino acid primarily found in plants of the Albizia genus. This compound has garnered significant attention in scientific research due to its unique biological activities, particularly as an enzyme inhibitor. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its molecular formula , which includes both amino and ureido functional groups. This structural composition allows it to function as a glutamine analogue, influencing various metabolic pathways involving amino acids.

This compound exhibits several key biological activities:

- Inhibition of Asparagine Synthetase : this compound acts as a competitive inhibitor of asparagine synthetase, an enzyme crucial for the synthesis of asparagine from aspartate and glutamine. By inhibiting this enzyme, this compound can effectively deplete asparagine levels in cancer cells, leading to cell death and presenting potential applications in cancer therapy .

- Glutamase Inhibition : The compound also functions as a glutamase inhibitor, which is vital for regulating glutamate levels in the brain. This property positions this compound as a candidate for neuropharmacological research .

Biological Activity Summary Table

| Activity | Mechanism | Potential Applications |

|---|---|---|

| Inhibition of Asparagine Synthetase | Competitive inhibition with respect to glutamine | Cancer treatment |

| Glutamase Inhibition | Regulation of glutamate levels | Neuropharmacology |

Case Studies and Research Findings

- Cancer Research : A study highlighted the effectiveness of this compound in depleting asparagine levels in various cancer cell lines. The results indicated that treatment with this compound led to significant reductions in cell viability, suggesting its potential use as an anti-cancer agent either alone or in combination with other therapies .

- Neuropharmacology : Research investigating the effects of this compound on glutamate metabolism revealed its potential role in managing neurological disorders. The compound's ability to inhibit glutamase may help mitigate excitotoxicity associated with conditions such as Alzheimer's disease and multiple sclerosis .

- Enzyme Interaction Studies : Investigations into the interaction profile of this compound with various enzymes have shown that it binds covalently with enzymes involved in amino acid metabolism. This binding suggests that this compound could serve as a model compound for developing new inhibitors targeting similar enzymes .

Comparative Analysis with Related Compounds

The following table compares this compound with related amino acids based on structural similarity and biological activity:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Glutamine | High | Precursor for neurotransmitters | Natural amino acid, widely available |

| Asparagine | Moderate | Involved in protein synthesis | Less inhibitory activity compared to this compound |

| L-Aspartic Acid | Moderate | Functions primarily as an excitatory neurotransmitter | Different metabolic pathways |

| L-Serine | Low | Precursor for neurotransmitters | Different metabolic pathways |

Propriétés

IUPAC Name |

(2S)-2-amino-3-(carbamoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O3/c5-2(3(8)9)1-7-4(6)10/h2H,1,5H2,(H,8,9)(H3,6,7,10)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZYFIMLSHBLMKF-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501318659 | |

| Record name | Albizziin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1483-07-4 | |

| Record name | Albizziin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1483-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Albizziin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001483074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Albizziin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-(-)2-amino-3-ureidopropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALBIZZIIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW59AS48CR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Albizziin and where is it found?

A1: this compound (L-2-Amino-3-ureidopropionic acid) is a non-proteinogenic amino acid originally isolated from the seeds of the Mimosa tree Albizia julibrissin. [] It is found in various species of the Mimosaceae family. []

Q2: What is the primary target of this compound?

A2: this compound acts as a potent inhibitor of glutamine-dependent enzymes, particularly asparagine synthetase (AS) and formylglycinamide ribonucleotide amidotransferase (FGARAT). [, , , , , , , , , , ]

Q3: How does this compound interact with asparagine synthetase?

A3: this compound competitively inhibits AS by mimicking the structure of glutamine, a substrate of the enzyme. This interaction prevents the enzyme from utilizing glutamine for asparagine synthesis. [, , , , ]

Q4: What are the downstream effects of this compound inhibiting asparagine synthetase?

A4: Inhibiting AS with this compound disrupts asparagine biosynthesis. This is particularly impactful in cells reliant on exogenous asparagine, as they become starved for this essential amino acid. [, , , ] This mechanism has led to the use of this compound in selecting for cells with amplified AS genes, which confer resistance to the compound. [, , , , ]

Q5: How does the inhibition of FGARAT by this compound affect purine biosynthesis?

A5: this compound acts as a competitive inhibitor of FGARAT, an enzyme critical in the de novo purine biosynthesis pathway. This inhibition disrupts the formation of formylglycinamidine ribonucleotide (FGAM) from formylglycinamide ribonucleotide (FGAR), ultimately hindering purine synthesis. [, , ]

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C4H8N4O3, and its molecular weight is 156.13 g/mol. [, ]

Q7: Is there any information available on the spectroscopic data of this compound?

A7: While the provided abstracts do not mention specific spectroscopic data, the presence of characteristic UV absorbance peaks at 206-207 nm and 264-265 nm for a metabolite of this compound formed in rat liver slices has been reported. [, ]

Q8: What is known about the stability of this compound under various conditions?

A8: The provided abstracts do not offer detailed information regarding the stability of this compound under different conditions. Further research is necessary to explore its stability profile.

Q9: Are there any known structure-activity relationship (SAR) studies for this compound and its analogs?

A9: The research papers primarily focus on this compound's activity, and while some mention analogs like β,γ-5'-Adenylyl methylene diphosphonate (as an ATP antagonist) [], there isn't explicit discussion of SAR studies exploring modifications to the this compound structure itself.

Q10: Has this compound been used as a tool in any specific applications or research areas?

A10: this compound's primary application in research has been as a selection agent for generating cell lines resistant to its inhibitory effects. This has been particularly useful in studying the amplification of the asparagine synthetase gene. [, , , , ] It has also been used to study ammonia assimilation in plants and fungi. [, ]

Q11: What are the known mechanisms of resistance to this compound?

A11: The main mechanism of resistance to this compound observed in cell lines is gene amplification, specifically of the asparagine synthetase gene. This results in the overproduction of the enzyme, counteracting the inhibitory effects of this compound. [, , , , ]

Q12: Are there any known biomarkers associated with this compound's mechanism of action?

A12: While the research highlights the changes in asparagine synthetase expression as a result of this compound exposure, there isn't specific mention of biomarkers being developed to predict efficacy or monitor treatment response related to this compound.

Q13: What analytical techniques have been used to study this compound?

A13: Researchers have employed various techniques to study this compound and its effects. These include:

- Cell culture: Utilizing cell lines to investigate the impact of this compound on cell growth, asparagine synthetase activity, and resistance mechanisms. [, , , , ]

- Enzyme assays: Measuring enzyme activity in the presence of this compound to determine its inhibitory potential on targets like asparagine synthetase and FGARAT. [, , , , , , ]

- Chromatography: Methods like HPLC have been used to identify and quantify this compound in plant extracts, as well as to analyze its metabolism in biological systems. [, ]

- Spectroscopy: UV-Vis spectroscopy has been employed to study the formation of this compound metabolites in biological samples. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.